N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a sulfamoyl benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the formation of the benzothiazole ring, followed by the introduction of the hydroxyphenyl group and the sulfamoyl benzamide moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, while the hydroxyphenyl group can participate in hydrogen bonding or other interactions. The sulfamoyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-methyl-N-ethylsulfamoyl)benzamide
- N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-3-5-16-29(4-2)35(32,33)20-13-10-18(11-14-20)25(31)27-19-12-15-21(23(30)17-19)26-28-22-8-6-7-9-24(22)34-26/h6-15,17,30H,3-5,16H2,1-2H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROYJOTZYYVQTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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